2-(2,3,5-trimethylphenoxy)propanamide
Description
2-(2,3,5-Trimethylphenoxy)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 2,3,5-trimethylphenoxy group. This compound belongs to a broader class of phenoxyalkyl derivatives, where substituent patterns critically influence biological activity and molecular interactions .
Properties
IUPAC Name |
2-(2,3,5-trimethylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-7-5-8(2)9(3)11(6-7)15-10(4)12(13)14/h5-6,10H,1-4H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKWBJBFBYMUSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC(C)C(=O)N)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2-(4-Chloro-3,5-dimethylphenoxy)-N,N-bis(2-furylmethyl)propanamide
- Structure: Features a 4-chloro-3,5-dimethylphenoxy group and bis-furylmethyl substitutions on the amide nitrogen.
- Key Data :
- Molecular formula: C19H21ClN2O4
- Molecular weight: 376.84 g/mol
- CAS RN: 874191-31-8
- Differentiation: The chloro and furylmethyl groups enhance steric bulk and electronic effects compared to the simpler 2,3,5-trimethylphenoxy substitution. These modifications likely alter lipophilicity (Log P) and receptor binding profiles .
2-(4-Chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide
- Structure : Includes a phenylethylamine substituent on the amide nitrogen.
- Key Data: Molecular formula: C19H22ClNO2 Molecular weight: 331.84 g/mol
Aminoalkanol Derivatives with 2,3,5-Trimethylphenoxy Groups
Several aminoalkanol derivatives sharing the 2,3,5-trimethylphenoxy motif demonstrate notable pharmacological activity (Table 1):
Table 1: Comparative Analysis of Selected 2,3,5-Trimethylphenoxy Aminoalkanols
Key Observations :
- Stereochemical Impact : The R-enantiomer of compound XIII showed superior anticonvulsant efficacy (75% MES protection) compared to its racemic counterpart (60%), highlighting the role of chirality in activity .
- Backbone Flexibility: Cyclohexanol derivatives (e.g., XVI) exhibited higher melting points and moderate activity, suggesting rigid structures may compromise bioavailability .
Phthalonitrile Derivatives
4-(2,3,5-Trimethylphenoxy)phthalonitrile
- Synthesis: Achieved via nucleophilic displacement of 4-nitrophthalonitrile with 2,3,5-trimethylphenol (73.51% yield) .
- Differentiation: The phthalonitrile backbone diverges from propanamide/aminoalkanol structures but retains the 2,3,5-trimethylphenoxy group, emphasizing its versatility in synthetic chemistry .
Structural and Functional Insights
- Substituent Position Sensitivity: Compounds with 2,3,5-trimethylphenoxy groups consistently outperformed 2,5-dimethylphenoxy analogs in anticonvulsant assays, likely due to enhanced hydrophobic interactions and steric shielding of the oxygen atom .
- Log P Trends: Aminoalkanol derivatives (Log P ~1.5–2.0) generally exhibit lower lipophilicity than propanamide analogs (estimated Log P >3.0 for furylmethyl/phenylethyl derivatives), impacting blood-brain barrier permeability .
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